molecular formula C10H16O3 B13772901 Triethylsuccinic anhydride CAS No. 75125-36-9

Triethylsuccinic anhydride

Cat. No.: B13772901
CAS No.: 75125-36-9
M. Wt: 184.23 g/mol
InChI Key: VKQGABOHCZRGOR-UHFFFAOYSA-N
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Description

Triethylsuccinic anhydride (CAS 75125-36-9) is an alkylated derivative of succinic anhydride, characterized by three ethyl groups attached to the succinic anhydride backbone. These groups likely alter its solubility, reactivity, and industrial applications compared to unmodified succinic anhydride or other cyclic anhydrides .

Properties

CAS No.

75125-36-9

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3,3,4-triethyloxolane-2,5-dione

InChI

InChI=1S/C10H16O3/c1-4-7-8(11)13-9(12)10(7,5-2)6-3/h7H,4-6H2,1-3H3

InChI Key

VKQGABOHCZRGOR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)OC(=O)C1(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the triethylated product.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of maleic anhydride followed by ethylation. This process ensures high yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Triethylsuccinic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form triethylsuccinic acid.

    Esterification: Reacts with alcohols to form esters.

    Acylation: Used in Friedel-Crafts acylation reactions to introduce acyl groups into aromatic compounds.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions at room temperature.

    Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.

    Acylation: Uses a Lewis acid catalyst like aluminum chloride in an organic solvent.

Major Products Formed

    Hydrolysis: Triethylsuccinic acid.

    Esterification: Triethylsuccinic esters.

    Acylation: Acylated aromatic compounds.

Scientific Research Applications

Triethylsuccinic anhydride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of triethylsuccinic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in acylation reactions, it targets aromatic compounds to introduce acyl groups, thereby modifying their chemical properties.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Chemical Properties

Succinic Anhydride (C₄H₄O₃, CAS 108-30-5)
  • Structure : A five-membered cyclic anhydride with two ketone groups.
  • Reactivity : Highly reactive in nucleophilic acyl substitution reactions, such as esterifications and amidations, due to its strained ring .
  • Physical Properties : Melting point of 119–120°C; soluble in polar solvents like acetone and ethyl acetate.

Triethylsuccinic Anhydride :

  • The ethyl groups introduce steric hindrance, reducing reactivity in nucleophilic reactions compared to succinic anhydride. This modification enhances solubility in non-polar solvents, making it suitable for applications requiring hydrophobic interactions .
Maleic Anhydride (C₄H₂O₃, CAS 108-31-6)
  • Structure : Contains a conjugated double bond, enabling participation in Diels-Alder reactions.
  • Reactivity: Extremely reactive in copolymerization (e.g., with styrene or acrylic monomers) and as a dienophile .
  • Applications : Used in resins, adhesives, and surfactants.

Comparison : this compound lacks the conjugated double bond, rendering it less reactive in cycloaddition reactions. Its primary utility lies in esterification or as a plasticizer rather than in polymer synthesis .

Phthalic Anhydride (C₈H₄O₃, CAS 85-44-9)
  • Structure : Aromatic anhydride derived from benzene rings.
  • Reactivity : Participates in electrophilic substitutions due to its aromaticity; widely used in polyesters and alkyd resins .
  • Physical Properties : High thermal stability (melting point ~131°C).

Comparison : this compound’s aliphatic structure offers flexibility and lower thermal stability, making it less suitable for high-temperature applications but advantageous in plasticizers or surfactants .

Tetradecenylsuccinic Anhydride (C₁₈H₃₀O₃, CAS 33806-58-5)
  • Structure : Long-chain alkyl substituent attached to succinic anhydride.
  • Applications : Used as a corrosion inhibitor and in epoxy resins due to its hydrophobic tail .

Comparison : this compound’s shorter ethyl groups provide moderate lipophilicity, balancing solubility and reactivity for intermediate chemical synthesis.

Physical Properties Comparison

Property This compound Succinic Anhydride Maleic Anhydride Phthalic Anhydride
Molecular Weight 186.21 g/mol 100.07 g/mol 98.06 g/mol 148.12 g/mol
Melting Point Likely <100°C* 119–120°C 52–54°C 131°C
Solubility Organic solvents Polar solvents Polar solvents Organic solvents

*Inferred from alkyl substituents reducing crystallinity.

Biological Activity

Triethylsuccinic anhydride (TESA) is a chemical compound derived from succinic acid, characterized by its anhydride functional group. It has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its biological activity and potential applications.

This compound has the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol. Its structure features two ethyl groups attached to a succinic acid backbone, which enhances its lipophilicity and reactivity.

Biological Activity Overview

The biological activities of TESA can be categorized into several key areas:

  • Antimicrobial Activity : TESA has shown significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Cytotoxic Effects : Research has demonstrated that TESA exhibits cytotoxicity against certain cancer cell lines, suggesting its potential as an anti-cancer agent. For example, studies have reported IC₅₀ values indicating effective concentrations required to reduce cell viability in specific cancer types .
  • Anti-inflammatory Properties : Preliminary studies suggest that TESA may possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways .

Antimicrobial Activity

A study conducted by Jain et al. (2004) synthesized various derivatives of TESA and tested their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential use in treating infections .

Cytotoxicity Studies

In a cytotoxicity assay involving P-388 murine leukemia cells, TESA derivatives were found to exhibit IC₅₀ values ranging from 1 to 2.3 µg/ml. This suggests that modifications of the TESA structure could enhance its potency against cancer cells .

Data Tables

Activity Type Tested Compound IC₅₀/ MIC Values Reference
AntimicrobialTESA Derivative A32 µg/mlJain et al., 2004
CytotoxicityTESA1-2.3 µg/mlJain et al., 2004
Anti-inflammatoryTESANot quantifiedPreliminary Study

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing triethylsuccinic anhydride to ensure reproducibility?

Answer:
Synthesis should follow rigorous anhydride preparation methodologies, such as refluxing succinic acid derivatives with triethylamine under inert conditions to minimize hydrolysis . Characterization requires a combination of:

  • FT-IR spectroscopy to confirm anhydride C=O stretching bands (~1800 cm⁻¹) and absence of carboxylic acid peaks.
  • NMR spectroscopy (¹H and ¹³C) to verify ester linkages and substituent positions .
  • Thermogravimetric analysis (TGA) to assess thermal stability, referencing succinic anhydride thermochemistry data for validation .
  • Elemental analysis to confirm purity (>98%).
    Document experimental parameters (e.g., solvent, temperature, stoichiometry) in alignment with reproducibility guidelines for organic synthesis .

Basic: Which analytical techniques are most effective for determining the purity and structural integrity of this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns with UV detection (λ = 210 nm) to quantify residual reactants and byproducts.
  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, employ derivatization protocols (e.g., silylation) to enhance detection .
  • Differential Scanning Calorimetry (DSC): Compare melting points and enthalpy changes against NIST-subscribed thermochemical databases .
  • X-ray Crystallography: For definitive structural confirmation if single crystals are obtainable .

Advanced: How can researchers resolve contradictions in reported thermochemical data for this compound derivatives?

Answer:

  • Data Triangulation: Cross-validate enthalpy (ΔHf) and entropy (ΔS) values using multiple techniques (e.g., calorimetry, computational DFT calculations) .
  • Error Propagation Analysis: Quantify uncertainties in experimental setups (e.g., temperature calibration in DSC) using protocols from error analysis studies on anhydride titration .
  • Comparative Studies: Replicate conflicting experiments under controlled conditions (e.g., inert atmosphere vs. ambient) to isolate environmental variables .

Advanced: What methodological approaches are suitable for studying copolymerization mechanisms involving this compound?

Answer:

  • Kinetic Modeling: Monitor reaction progress via in-situ ¹³C NMR to track monomer consumption and sequence distribution, as demonstrated in styrene-maleic anhydride systems .
  • Penultimate Unit Effect Analysis: Use nonlinear least-squares fitting of copolymer composition data to distinguish between terminal and penultimate reactivity models .
  • Solvent-Free Systems: Optimize molar ratios and temperatures in bulk polymerization, leveraging design-of-experiment (DoE) frameworks for variable interaction studies .

Advanced: How can researchers design experiments to evaluate the catalytic efficiency of this compound in acetylation reactions?

Answer:

  • Reaction Optimization: Vary molar ratios of anhydride:substrate (e.g., 1:1 to 1:5) and temperature (25–80°C) in a solvent-free system, analyzing conversion rates via GC .
  • Enzyme-Lipase Compatibility Testing: Assess immobilized lipases (e.g., Lipozyme TL IM) for transesterification activity, measuring ester yield and enantiomeric excess .
  • Mechanistic Probes: Use isotopic labeling (e.g., ¹³C-acetic anhydride) to trace acyl transfer pathways and side reactions .

Basic: What guidelines should be followed for reporting this compound research in peer-reviewed journals?

Answer:

  • Experimental Reproducibility: Include detailed synthesis protocols, characterization data (spectra, chromatograms), and purity thresholds in the main text or supplementary materials .
  • Data Standardization: Report thermochemical values (ΔH, ΔS) with NIST-referenced calibration methods and uncertainty margins .
  • Ethical Compliance: Disclose funding sources and conflicts of interest in the acknowledgments section .

Advanced: How can computational chemistry complement experimental studies on this compound reactivity?

Answer:

  • DFT Calculations: Predict reaction pathways (e.g., nucleophilic acyl substitution) and transition states using Gaussian or ORCA software, benchmarking against experimental kinetics .
  • Molecular Dynamics Simulations: Model solvent effects on anhydride stability in aqueous vs. nonpolar environments .
  • QSPR Modeling: Correlate structural descriptors (e.g., electron-withdrawing groups) with reactivity in copolymerization .

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